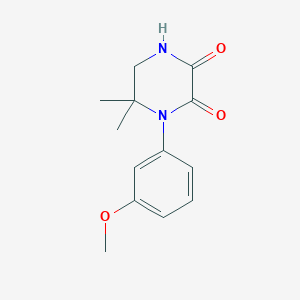

1-(3-Methoxyphenyl)-6,6-dimethylpiperazine-2,3-dione

Description

1-(3-Methoxyphenyl)-6,6-dimethylpiperazine-2,3-dione (CAS: 1142198-13-7, molecular formula: C₁₃H₁₆N₂O₃) is a piperazine-2,3-dione derivative featuring a 3-methoxyphenyl substituent at the 1-position and two methyl groups at the 6,6-positions of the piperazine ring . With a molecular weight of 248.28 g/mol, this compound is structurally characterized by its bicyclic dione core and aromatic methoxy group.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methoxyphenyl)-6,6-dimethylpiperazine-2,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-13(2)8-14-11(16)12(17)15(13)9-5-4-6-10(7-9)18-3/h4-7H,8H2,1-3H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURLGPUHODKRIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(=O)C(=O)N1C2=CC(=CC=C2)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-6,6-dimethylpiperazine-2,3-dione typically involves the reaction of 3-methoxyphenylamine with 2,3-diketopiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid to facilitate the formation of the piperazine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to monitor the reaction conditions and the purity of the final product. Techniques such as crystallization and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-6,6-dimethylpiperazine-2,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding quinones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Pharmaceutical Research

1-(3-Methoxyphenyl)-6,6-dimethylpiperazine-2,3-dione has been investigated for its potential use in drug development. Its structure suggests that it may possess pharmacological properties that could be harnessed in treating various conditions, particularly those related to the central nervous system (CNS).

Case Study: Neuropharmacology

- Researchers have explored the effects of this compound on neurotransmitter systems. Preliminary studies indicate that it may modulate serotonin and dopamine pathways, which are crucial in treating mood disorders and schizophrenia.

Biomedical Research

The compound's role in biomedical research is significant due to its potential applications in diagnostics and therapeutic interventions.

Case Study: Cancer Research

- Studies have shown that derivatives of piperazine compounds can exhibit anti-cancer properties. The methoxy group in this compound may enhance its activity against specific cancer cell lines.

Forensic Science

In forensic science, the compound can be utilized in toxicological analyses to detect its presence in biological samples. Its unique chemical structure allows for specific identification through advanced chromatographic techniques.

Application: Toxicology Screening

- Forensic laboratories have begun to incorporate this compound into their screening protocols for substances involved in drug-related cases.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-6,6-dimethylpiperazine-2,3-dione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and enzyme inhibition .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

This section compares the target compound with piperazine-2,5/2,3-diones, phthalimides, and related derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Piperazine-2,5-dione Derivatives

describes several piperazine-2,5-diones synthesized via cyclocondensation of amino acid derivatives. Key examples include:

Key Observations :

- The 3-methoxyphenyl group in the target compound introduces aromaticity and electron-donating effects, which may enhance binding to aromatic receptor pockets compared to aliphatic substituents in (3) and (4) .

Phthalimide Derivatives

highlights phthalimides such as 5,6-dichloro-2-(3-methoxyphenyl)isoindoline-1,3-dione (C₁₅H₉Cl₂NO₃, MW: 334.15 g/mol). These compounds share the dione motif but differ in their bicyclic core (isoindoline vs. piperazine).

| Property | Target Compound | 5,6-Dichloro-2-(3-methoxyphenyl)phthalimide |

|---|---|---|

| Core Structure | Piperazine-2,3-dione | Isoindoline-1,3-dione |

| Aromatic Substituent | 3-Methoxyphenyl | 3-Methoxyphenyl |

| Halogenation | None | 5,6-Dichloro |

| Molecular Weight | 248.28 | 334.15 |

| Likely LogP | Moderate (estimated) | High (due to Cl substituents) |

Key Observations :

- The target compound’s piperazine core may offer better hydrogen-bonding capacity compared to the phthalimide’s rigid isoindoline structure .

Piperazine Derivatives with Methoxyphenyl Groups

describes 1-(3-Methoxyphenyl)piperazine (C₁₁H₁₆N₂O, MW: 192.26 g/mol), a simpler analog lacking the dione and dimethyl groups.

Structure-Activity Relationship (SAR) Insights

- Dione vs. Non-Dione Cores: Piperazine-2,3-diones exhibit enhanced polarity and hydrogen-bonding capacity compared to non-dione piperazines, influencing solubility and target selectivity .

- Steric Effects : 6,6-Dimethyl substitution likely restricts ring puckering, reducing entropic penalties upon binding to rigid enzyme pockets .

Biological Activity

1-(3-Methoxyphenyl)-6,6-dimethylpiperazine-2,3-dione is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and as an inhibitor of prion protein aggregation. This article reviews the current understanding of its biological activity based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₆N₂O₃, with a molecular weight of 248.28 g/mol. The compound features a piperazine ring substituted with a methoxyphenyl group and two carbonyl groups, which are crucial for its biological activity.

Research indicates that this compound exhibits significant anti-prion activity by interacting directly with recombinant prion proteins (recPrP). This interaction inhibits the conversion of normal prion proteins to their pathogenic forms (PrP^Sc) in cell cultures. The effective concentration (EC50) for this inhibitory action has been reported to be as low as 0.01 μM in specific cell lines .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Studies

Several studies have highlighted the efficacy of this compound in various experimental models:

- In Vitro Studies : In cell culture studies using SN56 and GT1 cell lines infected with Chandler scrapie strain, treatment with the compound resulted in a significant reduction in PrP^Sc levels compared to untreated controls. The compound's mechanism appears to involve altering the conformation of PrP^C to prevent its misfolding into PrP^Sc .

- In Vivo Studies : Animal models have demonstrated that administration of this compound can extend survival times in mice exposed to prion diseases, indicating its potential therapeutic role .

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of piperazine derivatives like this compound. Studies suggest that modifications to the piperazine ring and substituents significantly influence biological activity:

Q & A

Q. What are the optimal synthetic routes for 1-(3-Methoxyphenyl)-6,6-dimethylpiperazine-2,3-dione, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of piperazine-dione derivatives typically involves multi-step reactions, including nucleophilic substitution, cyclization, and functional group modifications. For this compound:

- Step 1: Introduce the 3-methoxyphenyl group via Ullmann coupling or Buchwald-Hartwig amination under palladium catalysis .

- Step 2: Construct the piperazine-2,3-dione core using a cyclization reaction with diketene derivatives or via oxidative dimerization of amino acid precursors .

- Step 3: Optimize dimethylation at the 6-position using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .

Key Parameters: - Temperature control (60–80°C for cyclization).

- Catalyst selection (e.g., Pd(OAc)₂ for coupling reactions).

- Solvent polarity (DMF or THF for improved yield).

Validation: Monitor intermediates via HPLC and confirm final structure using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- X-ray Crystallography: Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding patterns. For related piperazine derivatives, monoclinic crystal systems with space group are common .

- Spectroscopic Analysis:

- Computational Studies: Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and predict reactivity .

Advanced Research Questions

Q. What mechanistic insights explain the formation of the piperazine-2,3-dione ring in this compound?

Methodological Answer: The piperazine-2,3-dione core likely forms via intramolecular cyclization of a diamide precursor. Key steps include:

- Nucleophilic Attack: A primary amine reacts with a diketene derivative, forming an intermediate diamide.

- Cyclization: Base-mediated deprotonation triggers ring closure, with the reaction rate influenced by solvent polarity (e.g., DMF accelerates cyclization via stabilization of transition states) .

- Kinetic Studies: Use stopped-flow UV-Vis spectroscopy to track intermediate formation. For analogous compounds, pseudo-first-order kinetics are observed .

Contradictions: Some studies report competing pathways (e.g., oxazole byproducts under acidic conditions). Mitigate this by optimizing pH (neutral to slightly basic) and using anhydrous solvents .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological activity?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to screen derivatives against target proteins (e.g., kinases or GPCRs). For example, the methoxyphenyl group may occupy hydrophobic pockets in enzyme active sites .

- QSAR Studies: Develop quantitative structure-activity relationship models using descriptors like log, molar refractivity, and HOMO/LUMO energies. For piperazine derivatives, lipophilicity (clog ~2.5) correlates with blood-brain barrier permeability .

- Reaction Path Search: Apply quantum chemical methods (e.g., NEB calculations) to explore alternative synthetic routes and transition states .

Q. How should researchers address discrepancies in reported pharmacological data for this compound?

Methodological Answer:

- Experimental Replication: Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For instance, cytotoxicity assays using MCF-7 cells require strict control of serum concentration (10% FBS) and exposure time (48–72 hrs) .

- Data Normalization: Use internal controls (e.g., IC₅₀ values relative to cisplatin) to compare studies. Discrepancies in IC₅₀ values may arise from differences in solvent (DMSO vs. saline) .

- Meta-Analysis: Aggregate data from multiple studies using tools like RevMan to identify trends. For example, conflicting reports on antimicrobial activity could stem from strain-specific susceptibility .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. The compound may cause skin irritation (GHS Category 2) .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of fine powders (STOT-SE Category 3) .

- Spill Management: Neutralize spills with activated carbon or vermiculite, then dispose as hazardous waste .

- First Aid: For eye exposure, rinse with water for 15 minutes and seek medical attention .

Q. How can researchers develop analytical methods to detect impurities in synthesized batches?

Methodological Answer:

- HPLC-DAD: Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of acetonitrile/water (0.1% TFA). Monitor at 254 nm for piperazine-related impurities (e.g., unreacted intermediates) .

- LC-MS/MS: Identify trace impurities via exact mass (e.g., 293.15 for the parent ion). For example, residual 3-methoxyphenylamine can be quantified at ppm levels .

- Validation: Follow ICH guidelines for precision (RSD <2%), accuracy (90–110% recovery), and LOD/LOQ (≤0.1%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.